

Technical Support Center: Synthesis of Budiodarone and Its Derivatives

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Compound of Interest

Compound Name: **BUDIODARONE**

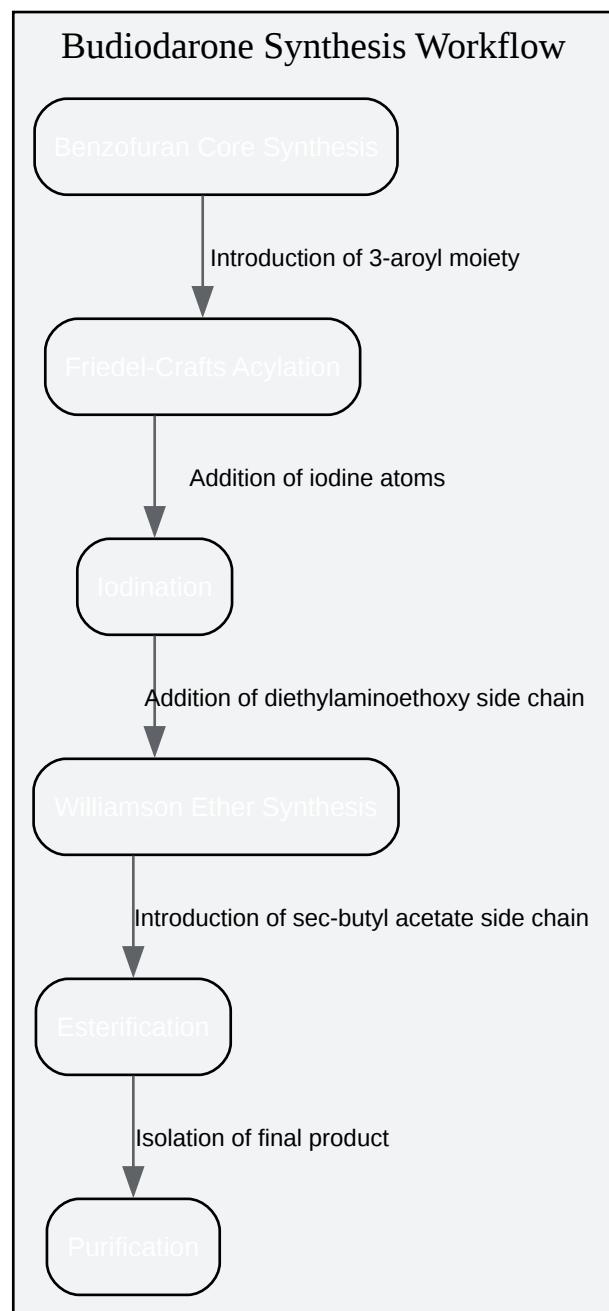
Cat. No.: **B1666113**

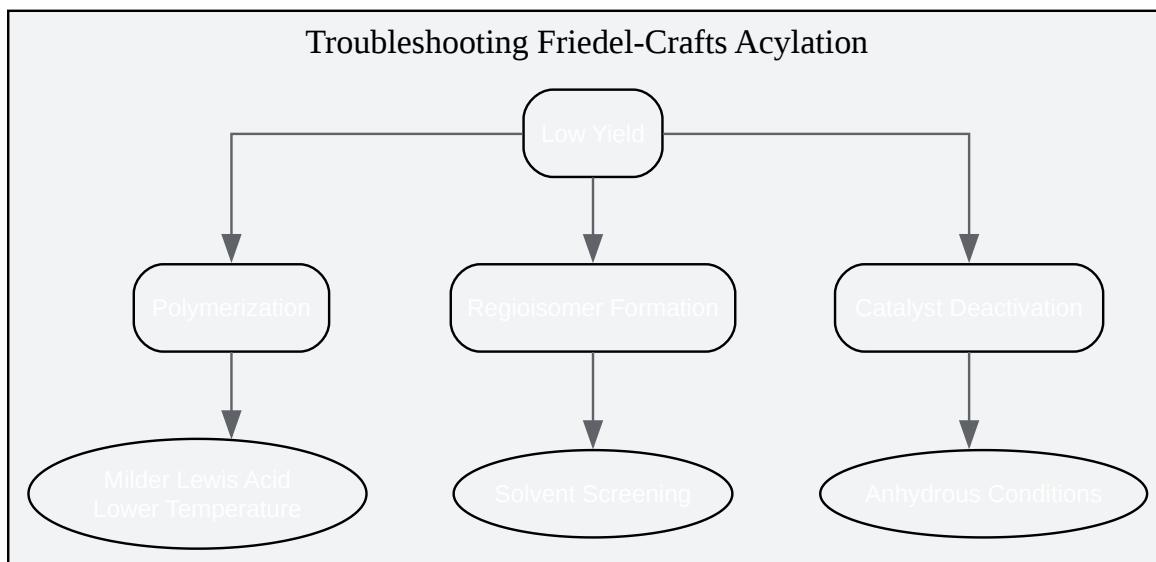
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of **Budiodarone** and its derivatives.

Overview of Synthetic Strategy

The synthesis of **Budiodarone** is a multi-step process that involves the construction of a substituted benzofuran core, followed by the introduction of the diiodo-substituted aroyl group and the final ester side chain. The general synthetic workflow is outlined below.





Key Synthetic Challenges

Friedel-Crafts Acylation:
Low Yield & Regioselectivity

Iodination:
Regiocontrol

Williamson Ether Synthesis:
Low Yield

Purification:
Structurally Similar Impurities

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